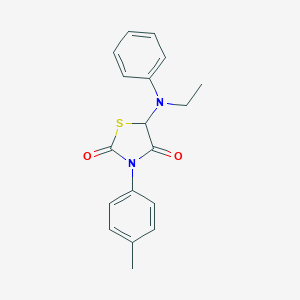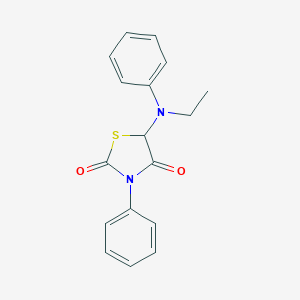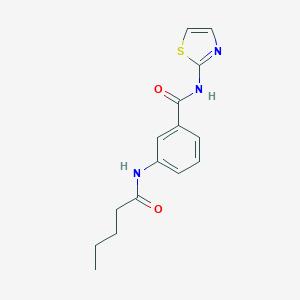![molecular formula C15H22N2O B259056 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is a chemical compound that belongs to the family of N-phenylacetyl derivatives. It is also known as N-phenylacetyl-2-piperidine ethylamide or N-phenylacetyl-2-piperidine ethylamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to modulate the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. This modulation results in the observed therapeutic effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of dopamine, serotonin, and norepinephrine in the brain. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is its ability to modulate the central nervous system, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide. One of the most promising directions is the investigation of its potential use in the treatment of various neurological disorders. Additionally, further research is needed to investigate the safety and toxicity of this compound. Finally, the development of more efficient synthesis methods for this compound is also an area of future research.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide can be achieved through various methods. One of the most common methods involves the reaction of N-phenylacetyl chloride with 2-(1-piperidinyl)ethanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O/c18-15(13-14-7-3-1-4-8-14)16-9-12-17-10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,18) |
Clave InChI |
XIAWWNGOBRCJSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)